molecular formula C20H30O6 B1150895 Delta-Caesalpin CAS No. 7716-14-5

Delta-Caesalpin

Katalognummer: B1150895
CAS-Nummer: 7716-14-5
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Delta-Caesalpin is a natural product with significant biological potential It belongs to the genus Caesalpinia, which is known for its diverse range of secondary metabolites

Wissenschaftliche Forschungsanwendungen

Delta-Caesalpin has a wide range of scientific research applications, including:

Biochemische Analyse

Biochemical Properties

Delta-Caesalpin plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several key enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . This compound also binds to specific proteins, such as heat shock proteins, influencing their function and stability. These interactions are crucial for maintaining cellular homeostasis and protecting cells from stress-induced damage.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis by modulating cell signaling pathways, such as the PI3K/Akt and MAPK pathways . Additionally, this compound influences gene expression by regulating transcription factors like NF-κB and AP-1, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . In normal cells, this compound enhances cellular metabolism by increasing the activity of mitochondrial enzymes, thereby boosting ATP production and overall cellular energy levels.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. This compound acts as an inhibitor of certain enzymes, such as topoisomerase II, by binding to their active sites and preventing their catalytic activity . This inhibition leads to the accumulation of DNA damage and the activation of cell death pathways. Additionally, this compound can activate specific signaling cascades by binding to cell surface receptors, triggering downstream effects that influence gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under physiological conditions, but it can undergo degradation when exposed to extreme pH or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of stress response pathways and modulation of metabolic processes. These effects are crucial for understanding the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and memory retention in rodents . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity, due to its interaction with liver and kidney enzymes . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the detoxification of reactive oxygen species (ROS) and the metabolism of xenobiotics . It interacts with enzymes such as superoxide dismutase and glutathione peroxidase, enhancing their activity and promoting the elimination of ROS. Additionally, this compound influences metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic homeostasis.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution. Once inside the cell, this compound can bind to intracellular proteins, such as albumin, which facilitates its transport to various cellular compartments and tissues.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . It can also be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals. These localizations are critical for its role in modulating cellular processes and maintaining cellular homeostasis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Delta-Caesalpin can be synthesized through organic synthesis methods. One common approach involves the condensation of specific diketones, followed by rearrangement to form mesylate, which can then be converted to steric acid . The synthesis process requires precise control of reaction conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from natural sources, such as plants belonging to the genus Caesalpinia. The extraction process may include steps like solvent extraction, purification, and crystallization to isolate the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Delta-Caesalpin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Vergleich Mit ähnlichen Verbindungen

Delta-Caesalpin can be compared with other similar compounds, such as:

This compound stands out due to its unique chemical structure and diverse range of biological activities, making it a valuable compound for scientific research and industrial applications.

Eigenschaften

IUPAC Name

(1S,4aR,5S,6R,6aS,7S,11aS,11bS)-4,4,7,11b-tetramethyl-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1,4a,5,6,7-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O6/c1-17(2)7-5-13(21)18(3)11-9-12-10(6-8-26-12)19(4,24)14(11)15(22)16(23)20(17,18)25/h6,8,11,13-16,21-25H,5,7,9H2,1-4H3/t11-,13-,14-,15+,16-,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXXTJMWLNVGOF-UNZQKMDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2(C1(C(C(C3C2CC4=C(C3(C)O)C=CO4)O)O)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12[C@H](CCC([C@@]1([C@H]([C@@H]([C@@H]3[C@@H]2CC4=C([C@@]3(C)O)C=CO4)O)O)O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.